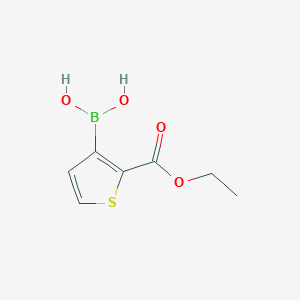

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid (2-EC-TBA) is an organic compound that is used in various laboratory experiments and scientific research applications. It is a versatile and useful reagent that can be used to synthesize various compounds and can be used to study the mechanism of action of various biological systems. 2-EC-TBA has a wide range of applications in the field of biochemistry, physiology and pharmacology.

科学的研究の応用

1. Synthesis of Benzofuro[2,3-c]pyridines

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid plays a role in the synthesis of benzofuro[2,3-c]pyridines, a class of emissive fluorophores, through palladium-catalyzed cascade reactions. This process involves the formation of C-C/C-C/C-N bonds and results in products that represent a new class of emissive fluorophores (Xiong et al., 2019).

2. Synthesis of Iminofurans

This compound is involved in the synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which are enamino keto forms in solutions. These compounds undergo cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh et al., 2009).

3. Creation of Polycyclic Aromatic N-Ethoxycarbonyl Thioamide S-Oxides

This chemical is crucial in synthesizing polycyclic aromatic-N-ethoxycarbonylthioamide S-oxides, which upon cyclization yield thiophene imine-fused arenes. These arenes display significant bathochromic shifts of the absorption and emission bands, making them valuable in the field of fluorescent materials (Witalewska et al., 2018).

4. Development of Organic Sensitizers for Solar Cells

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is instrumental in the molecular engineering of organic sensitizers for dye-sensitized solar cell applications. It contributes to the development of sensitizers that show high efficiency in converting solar energy into electrical energy (Hagberg et al., 2008).

5. Production of Fluorescent Thiophene Derivatives

This compound aids in producing fused thiophene derivatives with antibacterial and antifungal activities. It undergoes reactions leading to thiophene derivatives, important in the field of biologically active compounds (Wardakhan et al., 2007).

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid group from boron to palladium, forming a new Pd-C bond . The resulting organopalladium species then undergoes reductive elimination to form the final coupled product .

Biochemical Pathways

The compound’s role in suzuki-miyaura coupling suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is currently unavailable

Result of Action

The primary result of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C to maintain its stability . Additionally, the compound’s reactivity in Suzuki-Miyaura coupling can be affected by the presence of a suitable palladium catalyst and base .

特性

IUPAC Name |

(2-ethoxycarbonylthiophen-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLKJXPIJBJJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)thiophen-3-ylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)

![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)

![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)